molecular formula C18H20FN3O4S B4055890 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

Cat. No.: B4055890
M. Wt: 393.4 g/mol
InChI Key: FAJFNVJJPZQXPU-UHFFFAOYSA-N
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Description

4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.11585546 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antiviral Activities

  • Novel piperazine derivatives have been designed and synthesized, showing significant antibacterial activities against various pathogens. For example, certain derivatives exhibited better antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents (Wu Qi, 2014).

Drug Synthesis and Development

  • The synthesis of flunarizine, a well-known drug belonging to calcium channel blockers, indicates the utility of related piperazine compounds in pharmaceutical synthesis. Flunarizine is used for treating migraines, dizziness, vestibular disorders, and epilepsy, showcasing the importance of piperazine derivatives in medical applications (R. N. Shakhmaev et al., 2016).

Antimicrobial and Antiviral Properties

  • Research on new urea and thiourea derivatives of piperazine doped with febuxostat synthesized for biological interest revealed promising antiviral and antimicrobial activities. Some compounds showed potent antimicrobial activity, indicating their potential in combating microbial infections and virus-related diseases (R. C. Krishna Reddy et al., 2013).

Neurological Applications

  • A novel small molecule motilin receptor agonist, indicating potential applications in gastrointestinal disorders, was discovered through the synthesis of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine. This compound has been identified as a candidate for further development due to its promising pharmacokinetic profiles (S. Westaway et al., 2009).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined, providing insights into the molecular conformation and interactions that stabilize the crystal lattice. Such studies are crucial for understanding the physical properties and reactivity of novel piperazine derivatives (N. G. Deniz et al., 2009).

Metabolic Studies

  • Detailed metabolic studies on compounds like casopitant have been conducted to predict in vivo metabolic interactions, especially those involving Cytochrome P450 3A4. This research is vital for assessing the drug-drug interaction potential of new therapeutic agents (P. Motta et al., 2011).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-10-18(16(19)11-17(13)22(23)24)20-8-9-21(14(2)12-20)27(25,26)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJFNVJJPZQXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
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4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.